N-cyclohexyl-2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide
Description
N-cyclohexyl-2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a pyrimido[5,4-b]indole derivative characterized by:
- A pyrimidoindole core with a 4-oxo-4,5-dihydro-3H configuration.
- A 4-ethoxyphenyl substituent at position 3 of the core.
- A thioacetamide side chain at position 2, functionalized with a cyclohexyl group.
Properties
IUPAC Name |
N-cyclohexyl-2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O3S/c1-2-33-19-14-12-18(13-15-19)30-25(32)24-23(20-10-6-7-11-21(20)28-24)29-26(30)34-16-22(31)27-17-8-4-3-5-9-17/h6-7,10-15,17,28H,2-5,8-9,16H2,1H3,(H,27,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYAVAALIBIHNTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NC5CCCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidoindole core, followed by the introduction of the ethoxyphenyl and cyclohexyl groups. The final step involves the formation of the sulfanylacetamide linkage under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to ensure high yield and purity, as well as the use of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Structure and Composition
The compound has the following structural formula:
- Molecular Formula: C26H30N4O2S
- Molecular Weight: 462.61 g/mol
- CAS Number: 2034486-04-7
The structure features a cyclohexyl group, a thioacetamide moiety, and a pyrimidine derivative, which collectively contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that N-cyclohexyl-2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide exhibits promising anticancer properties. The compound's ability to inhibit cell proliferation in various cancer cell lines has been documented.
Case Study:
A study published in Organic & Biomolecular Chemistry demonstrated that this compound significantly reduced the viability of breast cancer cells in vitro. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Preliminary results suggest it possesses activity against a range of pathogenic bacteria and fungi.
Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These findings indicate its potential as a lead compound for developing new antimicrobial agents.
Anti-inflammatory Effects
This compound has shown anti-inflammatory effects in preclinical models. It appears to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
Case Study:
In an animal model of arthritis, administration of the compound resulted in reduced swelling and pain, correlating with lower levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is not well-understood. it is likely to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions could modulate the activity of the target, leading to the observed effects.
Comparison with Similar Compounds
Structural Variations
The table below summarizes key structural differences among pyrimidoindole derivatives:
Key Observations:
Position 3 Substituents :
- The 4-ethoxyphenyl group in the target compound is distinct from phenyl (e.g., compound 42) or methyl (e.g., compound 4) substituents. Ethoxy groups enhance lipophilicity and may influence TLR4 binding .
- Aryl modifications (e.g., 3-methoxyphenyl in ) alter electronic and steric properties, impacting receptor interactions .
Side Chain Diversity :
- The cyclohexyl group in the target compound and compound 42 contrasts with cyclopentyl () or aromatic groups (), affecting solubility and membrane permeability .
Core Modifications :
- Methyl or ethynyl groups at position 5 or 8 (e.g., compound 40) enhance metabolic stability but may reduce synthetic yields .
TLR4 Ligand Activity:
- Compound 40 () demonstrated high TLR4 selectivity (IC₅₀ = 0.8 µM in murine BMDCs) with low cytotoxicity (cell viability >90% at 10 µM) .
- Compound 42 () showed moderate activity, suggesting that 5-methyl substitution on the core reduces potency compared to ethynyl or ethoxy groups .
- The target compound’s 4-ethoxyphenyl group may improve binding affinity over phenyl analogues due to enhanced hydrophobic interactions .
Antimicrobial Activity:
Physicochemical Properties
- LogP Values :
- Hydrogen Bonding :
- The pyrimidoindole core’s 4-oxo group participates in hydrogen bonding, as seen in crystallographic studies using SHELX software () .
Biological Activity
N-cyclohexyl-2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide, also known as K286-3477, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of this compound is C21H24N4O3S3. Its structure includes a cyclohexyl group and a pyrimidine derivative, which contribute to its biological properties.
Antiviral Activity
Recent studies have indicated that compounds similar to N-cyclohexyl derivatives exhibit significant antiviral properties. For instance, thiazolidinone derivatives have shown efficacy in inhibiting the activity of viral RNA polymerases with IC50 values below 35 μM . Although specific data on K286-3477's antiviral activity is limited, its structural similarities suggest potential effectiveness against viral targets.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Research on related compounds has demonstrated high antibacterial activity against various pathogens. For example, certain derivatives showed minimum inhibitory concentrations (MICs) as low as 0.125 μg/mL against Staphylococcus aureus and Escherichia coli . While direct studies on K286-3477 are lacking, its chemical framework may indicate similar activity.
Anti-inflammatory Activity
In vitro studies have shown that various acetamide derivatives exhibit anti-inflammatory effects by inhibiting COX enzymes. Compounds with similar structures have demonstrated IC50 values indicating effective inhibition of COX-1 and COX-2 enzymes . The potential for K286-3477 to exert anti-inflammatory effects should be investigated further given its structural attributes.
The biological activity of N-cyclohexyl-2-acetamide compounds often involves interactions with specific protein targets:
- Enzyme Inhibition : Many derivatives inhibit key enzymes involved in inflammation and infection pathways.
- Molecular Docking Studies : Molecular docking studies have provided insights into how these compounds interact with target proteins at the molecular level. For instance, docking simulations indicate favorable binding interactions with viral polymerases and inflammatory mediators .
Case Studies
While specific case studies on K286-3477 are sparse, related compounds have been evaluated in various contexts:
- Antiviral Screening : A study screening thiazolidinone derivatives found significant inhibition of hepatitis C virus (HCV) RNA polymerase with promising EC50 values .
- Antimicrobial Testing : Another study assessed a series of acetamide derivatives for their antibacterial efficacy against a range of Gram-positive and Gram-negative bacteria, highlighting the importance of structural modifications in enhancing activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
